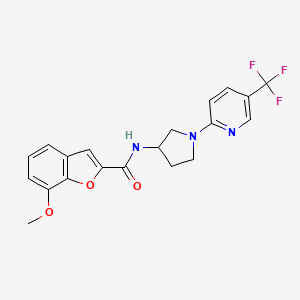

7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide

Descripción

7-Methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a methoxy group at position 6. The benzofuran moiety is linked via a carboxamide group to a pyrrolidine ring, which is further functionalized with a 5-(trifluoromethyl)pyridin-2-yl substituent. This trifluoromethylpyridine group is notable for its electron-withdrawing properties, which can enhance metabolic stability and influence target binding interactions . The compound’s design leverages heterocyclic diversity (benzofuran, pyridine, pyrrolidine) to optimize physicochemical properties such as solubility, lipophilicity, and bioavailability.

Propiedades

IUPAC Name |

7-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3/c1-28-15-4-2-3-12-9-16(29-18(12)15)19(27)25-14-7-8-26(11-14)17-6-5-13(10-24-17)20(21,22)23/h2-6,9-10,14H,7-8,11H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETGMKTXNMTCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the pyrrolidine ring and the trifluoromethyl-substituted pyridine moiety. Common synthetic routes include:

Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.

Introduction of Pyrrolidine Ring: The pyrrolidine ring is often introduced via nucleophilic substitution reactions.

Attachment of Trifluoromethyl-Substituted Pyridine: This step involves coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzofuran and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Mecanismo De Acción

The mechanism of action of 7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The benzofuran core may interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide with structurally or functionally related compounds derived from the evidence:

Key Observations:

Structural Diversity : The target compound’s pyrrolidine-trifluoromethylpyridine substituent distinguishes it from furopyridine () and triazolopyridine () analogs. This substitution may confer unique target selectivity.

Fluorine Impact : Trifluoromethyl groups (target compound, ) are consistently used to improve metabolic stability and modulate electronic properties, whereas oxadiazole () introduces polarity for solubility .

Synthetic Complexity: The target compound likely requires multi-step synthesis, including pyrrolidine functionalization and carboxamide coupling, analogous to methods in and . Mitsunobu reactions () and HATU-mediated couplings () are common strategies .

Biological Implications : While the target compound’s benzofuran core is shared with , the latter’s oxadiazole-triazolopyridine substituent may favor different target interactions (e.g., kinase hinge regions vs. GPCRs) .

Research Findings and Trends

- Trifluoromethylpyridine Utility : The prevalence of 5-(trifluoromethyl)pyridin-2-yl groups (target compound, ) underscores its role in medicinal chemistry for balancing lipophilicity and metabolic resistance .

- Heterocyclic Scaffolds: Benzofuran and furopyridine cores are favored for their planar aromaticity, facilitating π-π stacking in target binding.

- Stereochemical Challenges : highlights purification difficulties for stereoisomeric mixtures, suggesting that the target compound’s single stereocenter (pyrrolidine) may simplify synthesis .

Actividad Biológica

7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be characterized by its complex structure, which includes a benzofuran core, a methoxy group, and a trifluoromethyl-pyridine moiety. The molecular formula is with a molecular weight of approximately 368.35 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10.5 | |

| Compound B | A549 | 15.3 | |

| 7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide | MCF-7 | TBD | TBD |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest in cancer cells. Similar compounds have been shown to activate caspase pathways leading to programmed cell death, highlighting the importance of further research into this compound's mechanisms.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing biological activity. Studies suggest that modifications to the benzofuran and pyridine rings can significantly affect the compound's potency and selectivity.

Table 2: SAR Insights

| Modification Type | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases potency |

| Methoxy Group | Enhances solubility |

| Benzofuran Core | Essential for binding affinity |

Case Studies

Several case studies have focused on similar compounds with promising results:

- Case Study A : A derivative similar to 7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide was tested against human breast adenocarcinoma cell lines and showed significant cytotoxicity with an IC50 value lower than standard treatments like doxorubicin .

- Case Study B : Another study demonstrated that modifications to the trifluoromethyl-pyridine moiety led to increased selectivity towards cancer cells over normal cells, suggesting a potential therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves a multi-step sequence:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols under acidic or oxidative conditions, as seen in benzofuran derivatives (e.g., using NaH/THF for deprotonation and coupling ).

- Step 2 : Introduction of the methoxy group at the 7-position using methylating agents like iodomethane in the presence of a base (e.g., K₂CO₃ in DMF) .

- Step 3 : Amide coupling between the benzofuran-2-carboxylic acid derivative and the pyrrolidine-containing amine. This step often employs carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DCM or THF .

- Critical Conditions : Strict control of temperature (0–5°C during sensitive steps), moisture-free environments, and stoichiometric ratios of reagents to avoid side reactions (e.g., over-alkylation) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at 7-position, trifluoromethylpyridine integration) .

- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns consistent with the target structure .

- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous planar benzofuran geometry and intermolecular interactions (e.g., hydrogen bonding in similar compounds) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of benzofuran derivatives be reconciled in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Systematic SAR Analysis : Compare analogs with variations at the pyrrolidine, trifluoromethylpyridine, or methoxy positions. For example, replacing the trifluoromethyl group with halogens may alter binding affinity to target proteins .

- Computational Docking : Use molecular dynamics simulations to assess how structural flexibility (e.g., pyrrolidine ring conformation) impacts interactions with biological targets .

- Experimental Validation : Design orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to isolate confounding factors. For instance, poor solubility of the trifluoromethyl group may explain discrepancies between in vitro and in vivo efficacy .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Pro-drug Modifications : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety to enhance bioavailability .

- Isotope Labeling : Use deuterium or ¹⁴C labeling at metabolically vulnerable sites (e.g., methoxy group) to track degradation pathways via LC-MS .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes and CYP isoform-specific inhibitors .

Q. How can researchers design experiments to resolve conflicting crystallographic data on benzofuran planarity?

- Methodological Answer :

- High-Resolution Crystallography : Re-evaluate crystal packing forces (e.g., O–H⋯O hydrogen bonds in similar compounds ) that may distort planarity.

- DFT Calculations : Compare experimental and computational bond angles to identify electronic effects (e.g., electron-withdrawing trifluoromethyl groups) that induce non-planarity .

- Temperature-Dependent NMR : Probe dynamic behavior in solution to distinguish intrinsic flexibility from crystal-packing artifacts .

Methodological Resources

- Synthetic Protocols : Refer to coupling strategies in (NaH/THF systems) and (solvent/catalyst optimization).

- Structural Analysis : (X-ray crystallography) and (HRMS guidelines).

- SAR/ADME Studies : (biological interaction frameworks) and (CLP electives for experimental design).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.